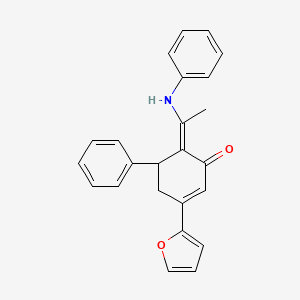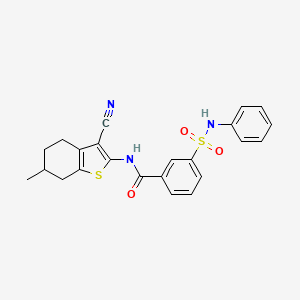
5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol
Übersicht
Beschreibung
5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol, also known as LY294002, is a synthetic small molecule that has been widely used in scientific research for its ability to inhibit the activity of phosphatidylinositol 3-kinase (PI3K). This enzyme is involved in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Wirkmechanismus
5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme (7). This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways, including the Akt/mTOR pathway. By inhibiting PI3K activity, 5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol can block cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol has been shown to have a wide range of biochemical and physiological effects in different cell types and tissues. In cancer cells, 5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol can induce cell cycle arrest and apoptosis (8). In neurons, 5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol can protect against oxidative stress and promote neurite outgrowth (9). In adipocytes, 5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol can inhibit insulin-stimulated glucose uptake (10). These effects are consistent with the known functions of PI3K in these cell types and suggest that 5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol is a valuable tool to study the role of PI3K in different physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol has several advantages for lab experiments. It is a highly specific inhibitor of PI3K, making it a valuable tool to study the function of this enzyme in different cell types and tissues. It is also a small molecule that can be easily synthesized and modified, allowing for the development of more potent and selective inhibitors. However, 5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol also has some limitations. It is a reversible inhibitor of PI3K, meaning that its effects are transient and can be overcome by the addition of exogenous growth factors or cytokines. Additionally, 5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol can inhibit other kinases, such as DNA-PK and mTOR, at high concentrations, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol. One area of interest is the development of more potent and selective inhibitors of PI3K that can overcome the limitations of 5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol. Another area of interest is the investigation of the role of PI3K in different physiological processes, such as aging, metabolism, and immunity. Finally, the development of novel therapeutic strategies that target PI3K signaling, such as combination therapies with other inhibitors or immunotherapies, could have significant clinical implications for the treatment of cancer and other diseases.
Conclusion:
5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol is a valuable tool for scientific research on the role of PI3K in different cellular processes. Its specific inhibition of PI3K has provided insights into the function of this enzyme in cancer, diabetes, inflammation, and neurodegenerative diseases. While 5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol has some limitations, its development has paved the way for the discovery of more potent and selective inhibitors of PI3K, which could have significant clinical implications for the treatment of human diseases.
Wissenschaftliche Forschungsanwendungen
5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol has been widely used as a pharmacological tool to study the role of PI3K in various cellular processes. It has been shown to inhibit the activity of all class I PI3K isoforms (α, β, γ, and δ) (2), making it a valuable tool to study the function of this enzyme in different cell types and tissues. 5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol has been used in numerous studies to investigate the role of PI3K in cancer, diabetes, inflammation, and neurodegenerative diseases (3-6).
Eigenschaften
IUPAC Name |
(6E)-6-(1-anilinoethylidene)-3-(furan-2-yl)-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-17(25-20-11-6-3-7-12-20)24-21(18-9-4-2-5-10-18)15-19(16-22(24)26)23-13-8-14-27-23/h2-14,16,21,25H,15H2,1H3/b24-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJPIWGPJUDFFJ-JJIBRWJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(CC(=CC1=O)C2=CC=CO2)C3=CC=CC=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(CC(=CC1=O)C2=CC=CO2)C3=CC=CC=C3)/NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4297692.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B4297698.png)
![N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B4297703.png)
![4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide](/img/structure/B4297704.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B4297727.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4297730.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4297735.png)

![2-(4-ethoxy-3-hydroxyphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(2,4,6-trimethoxybenzyl)acetamide](/img/structure/B4297764.png)


![5-benzyl-3-(3,5-dichloro-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297771.png)